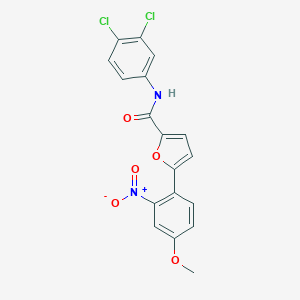![molecular formula C13H14F3NO5S B254986 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential to reduce nitrogen loss from fertilizers.
Mécanisme D'action
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate binds to the active site of urease, preventing the access of water molecules to the urea substrate, thereby inhibiting its hydrolysis. This results in the retention of nitrogen in the soil, reducing nitrogen loss from fertilizers.
Biochemical and Physiological Effects:
Studies have shown that Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has no adverse effects on plant growth and development. It does not affect the uptake of other essential nutrients, such as phosphorus and potassium, and does not alter the soil pH. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has also been shown to reduce the emission of greenhouse gases, such as nitrous oxide, thereby contributing to climate change mitigation.
Avantages Et Limitations Des Expériences En Laboratoire
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is a stable compound that can be easily synthesized and stored. It is also cost-effective, making it an attractive option for farmers. However, Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has limited solubility in water, which can affect its effectiveness in reducing nitrogen loss from fertilizers. It is also important to note that Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is not a substitute for proper fertilizer management practices, such as the use of slow-release fertilizers and the application of fertilizers at the right time and rate.
Orientations Futures
There is still much to be explored in the field of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate research. Future studies could focus on the optimization of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate application rates and methods, the development of new formulations that enhance its solubility in water, and the evaluation of its effectiveness in different soil types and climatic conditions. Additionally, the potential of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate to reduce nitrogen loss in animal waste could also be investigated.
Conclusion:
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is a promising compound that has the potential to reduce nitrogen loss from fertilizers, thereby contributing to sustainable agriculture practices. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and optimize its application in different agricultural settings.
Méthodes De Synthèse
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can be synthesized using various methods, including the reaction of sec-butyl chloroacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinyl chloride in the presence of a base. Other methods involve the reaction of sec-butyl bromoacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinamide or the reaction of sec-butyl bromoacetate with sodium 2-nitro-4-(trifluoromethyl)benzenesulfinate.
Applications De Recherche Scientifique
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been extensively studied in the field of agriculture due to its potential to reduce nitrogen loss from fertilizers. Nitrogen is an essential nutrient for plant growth, and the use of fertilizers has significantly increased crop yields. However, a significant amount of nitrogen is lost through volatilization, leaching, and denitrification, leading to environmental pollution and economic losses. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate inhibits the activity of urease, an enzyme that converts urea to ammonia, thereby reducing volatilization of nitrogen from fertilizers.
Propriétés
Nom du produit |
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate |
|---|---|
Formule moléculaire |
C13H14F3NO5S |
Poids moléculaire |
353.32 g/mol |
Nom IUPAC |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C13H14F3NO5S/c1-3-8(2)22-12(18)7-23(21)11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
OAAVJFJEPUJPHV-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)


![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)

![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)